N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616806
InChI: InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3
SMILES:
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine

CAS No.:

Cat. No.: VC18616806

Molecular Formula: C9H9F3N2O

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine -

Specification

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
IUPAC Name N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-c]pyridin-3-amine
Standard InChI InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3
Standard InChI Key MHYOVOPLVBNJBX-UHFFFAOYSA-N
Canonical SMILES CNC1COC2=CC(=NC=C12)C(F)(F)F

Introduction

N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by its unique structural features, including a trifluoromethyl group and a dihydrofuro-pyridine framework. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, which has been explored in various studies. The unique structural features of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine make it a promising candidate for medicinal chemistry applications. The trifluoromethyl group contributes to its lipophilicity and metabolic stability, enhancing its potential as a drug candidate.

Comparison with Similar Compounds

Several compounds share structural similarities with N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine. These include:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-(Trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridineLacks N-methyl groupAntimicrobialSimpler structure
5-Amino-2-[3-(trifluoromethyl)phenyl]furo[3,2-C]pyridineContains amino groupAnticancerMore polar due to amino group
4-Methyl-6-(trifluoromethyl)-furo[3,2-C]pyridineMethyl substitution at different positionNeuroprotectiveDifferent substitution pattern affects activity

Interaction Studies

Interaction studies involving N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine focus on its binding affinity with biological targets. These studies are crucial for understanding its potential therapeutic applications and for optimizing its structure for improved efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator